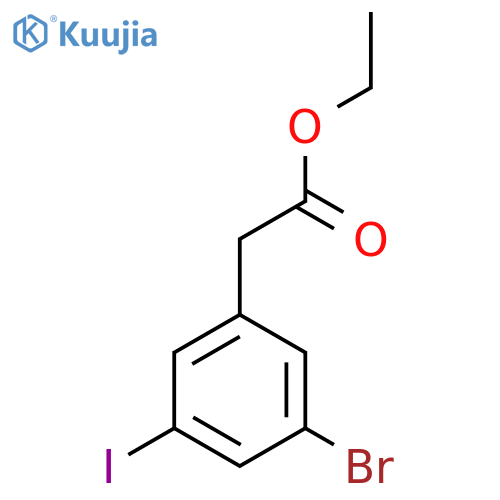Cas no 1261455-90-6 (Ethyl 3-bromo-5-iodophenylacetate)

1261455-90-6 structure
商品名:Ethyl 3-bromo-5-iodophenylacetate
CAS番号:1261455-90-6
MF:C10H10BrIO2
メガワット:368.993674755096
CID:4965373
Ethyl 3-bromo-5-iodophenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-bromo-5-iodophenylacetate
-
- インチ: 1S/C10H10BrIO2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3
- InChIKey: BWAANJNDGWTMRD-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=CC(=C1)CC(=O)OCC)Br
計算された属性
- せいみつぶんしりょう: 367.89089 g/mol
- どういたいしつりょう: 367.89089 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 26.3
- ぶんしりょう: 368.99
Ethyl 3-bromo-5-iodophenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013033102-1g |
Ethyl 3-bromo-5-iodophenylacetate |
1261455-90-6 | 97% | 1g |
$1460.20 | 2023-09-03 |
Ethyl 3-bromo-5-iodophenylacetate 関連文献
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
1261455-90-6 (Ethyl 3-bromo-5-iodophenylacetate) 関連製品
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 68551-17-7(Isoalkanes, C10-13)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
